4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide
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Overview
Description
4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide typically involves the formation of the pyrrolidine and pyrimidine rings followed by their coupling with a benzamide group. One common method involves the reaction of 2-chloro-5-pyrimidinecarboxylic acid with pyrrolidine under basic conditions to form the pyrrolidinyl-pyrimidine intermediate. This intermediate is then reacted with 4-cyanobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-N-[(1S,2S)-1-(1-pyrrolidinyl)-1-(2-thienyl)-2-propanyl]benzamide
- 4-Cyano-N-[1-(1-pyrrolidinyl)-1-(2-thienyl)-2-propanyl]benzamide
Uniqueness
4-Cyano-N~1~-[2-(1-pyrrolidinyl)-5-pyrimidinyl]benzamide is unique due to its specific combination of a pyrrolidine ring, a pyrimidine ring, and a benzamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C16H15N5O |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-cyano-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H15N5O/c17-9-12-3-5-13(6-4-12)15(22)20-14-10-18-16(19-11-14)21-7-1-2-8-21/h3-6,10-11H,1-2,7-8H2,(H,20,22) |
InChI Key |
NQXXJDDZZGZVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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